Ethyl 2-(6,7-dichloro-3-methylquinoxalin-2-yl)acetate
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Overview
Description
Ethyl 2-(6,7-dichloro-3-methylquinoxalin-2-yl)acetate is a chemical compound with the molecular formula C13H12Cl2N2O2. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties
Preparation Methods
The synthesis of Ethyl 2-(6,7-dichloro-3-methylquinoxalin-2-yl)acetate typically involves the reaction of 6,7-dichloro-3-methylquinoxaline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 2-(6,7-dichloro-3-methylquinoxalin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Scientific Research Applications
Ethyl 2-(6,7-dichloro-3-methylquinoxalin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoxaline derivatives, which are important in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoxaline derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6,7-dichloro-3-methylquinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can inhibit DNA gyrase and topoisomerase, enzymes crucial for DNA replication and transcription, leading to antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Ethyl 2-(6,7-dichloro-3-methylquinoxalin-2-yl)acetate can be compared with other quinoxaline derivatives, such as:
Olaquindox: An antimicrobial agent used in veterinary medicine.
Echinomycin: An antibiotic with anticancer properties.
Atinoleutin: A compound with potential anticancer activity.
Levomycin: An antibiotic used in the treatment of bacterial infections.
Carbadox: An antimicrobial agent used in animal feed.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 2-(6,7-dichloro-3-methylquinoxalin-2-yl)acetate is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a quinoxaline moiety with a unique substitution pattern that enhances its biological activity. The molecular formula is C13H11Cl2N2O2, and it is characterized by the presence of ethyl acetate and dichloro substitutions on the quinoxaline ring.
1. Antimicrobial Activity
Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that compounds in this class exhibit activity against various bacterial and fungal strains. For instance:
- Bacterial Inhibition : this compound has shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial enzyme functions, leading to cell death.
- Fungal Activity : The compound also exhibits antifungal properties, with effective concentrations reported in studies against species such as Candida albicans and Aspergillus niger.
2. Anticancer Properties
Research has highlighted the anticancer potential of this compound through various in vitro studies:
The compound's mechanism of action in cancer cells involves intercalation with DNA, which inhibits replication and transcription processes essential for cancer cell proliferation.
3. Antiviral Activity
Recent studies have explored the antiviral effects of quinoxaline derivatives against viruses such as SARS-CoV-2 and others associated with respiratory diseases:
- Anti-COVID-19 Activity : this compound has been investigated for its potential to inhibit viral replication pathways. Preliminary results suggest a significant reduction in viral load in treated cell cultures compared to controls .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various quinoxaline derivatives, including this compound, demonstrated its effectiveness against multidrug-resistant bacterial strains. The compound was tested using standard broth microdilution methods, revealing minimum inhibitory concentrations (MICs) that were lower than those of traditional antibiotics.
Case Study 2: Anticancer Mechanism
In vitro assays using HCT-116 and MCF-7 cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.
Properties
Molecular Formula |
C13H12Cl2N2O2 |
---|---|
Molecular Weight |
299.15 g/mol |
IUPAC Name |
ethyl 2-(6,7-dichloro-3-methylquinoxalin-2-yl)acetate |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)6-10-7(2)16-11-4-8(14)9(15)5-12(11)17-10/h4-5H,3,6H2,1-2H3 |
InChI Key |
BUXRLMIXPUREND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC(=C(C=C2N=C1C)Cl)Cl |
Origin of Product |
United States |
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